6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
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Overview
Description
This compound is a member of the class of pyrrolopyrimidines . It is a heterocyclic compound that offers a high degree of structural diversity and has proven to be broadly and economically useful as a therapeutic agent .
Synthesis Analysis
Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities . A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The NBO study shows that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol .Chemical Reactions Analysis
The compound has shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some exhibited promising activity against microbial strains .Physical and Chemical Properties Analysis
The compound has a molecular weight of 265.34 . It is a non-polymer type with a formal charge of 0 .Scientific Research Applications
Anticancer Activity
Several pyrazolo[3,4-d]pyrimidin-4-one derivatives, including the compound , have been explored for their potential anticancer activities. For instance, a study by Abdellatif et al. (2014) tested new compounds for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research highlighted the significant anticancer potential of these derivatives, with some displaying potent inhibitory activity (Abdellatif et al., 2014).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal properties. The results revealed significant antimicrobial activity, indicating the potential of these compounds in addressing various infectious diseases (Khobragade et al., 2010).
Biological Activity and Chemical Synthesis
Research has also focused on the synthesis of these compounds and their biological evaluation. Studies such as those conducted by Youssef et al. (2011) and Dangi et al. (2011) have explored various methods of synthesizing these compounds and assessing their biological activity, including their potential as chemotherapeutic agents (Youssef et al., 2011), (Dangi et al., 2011).
Pharmacological Applications
The compound's pharmacological applications extend to areas such as anticonvulsant activity. Severina et al. (2019) investigated the anticonvulsant activity of similar derivatives on a rat model, revealing insights into the structure-activity relationships and potential therapeutic applications of these compounds (Severina et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-2-24-8-10-25(11-9-24)18(28)12-16-14-30-21-23-19-17(20(29)26(16)21)13-22-27(19)15-6-4-3-5-7-15/h3-7,13,16H,2,8-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDRLSXAWJEHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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